Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
CAS No.: 25461-53-4
Cat. No.: VC18436037
Molecular Formula: Cl5H10N2ORu
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25461-53-4 |
---|---|
Molecular Formula | Cl5H10N2ORu |
Molecular Weight | 332.4 g/mol |
IUPAC Name | azane;ruthenium(3+);trichloride;hydrate;dihydrochloride |
Standard InChI | InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |
Standard InChI Key | HUTUFXVJEDIPSX-UHFFFAOYSA-K |
Canonical SMILES | N.N.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Ru+3] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Physical Properties
Ruthenium(III) chloride hydrate possesses the chemical formula RuCl₃·xH₂O, with the anhydrous form corresponding to RuCl₃. The compound crystallizes in a hygroscopic black solid form, exhibiting a melting point of approximately 100°C (with decomposition) . Its solubility profile is marked by high miscibility in water, ethanol, and acetone, facilitating its use in homogeneous catalysis . The molecular weight of the anhydrous form is 207.42 g/mol, while the hydrated variant’s mass varies depending on the degree of water incorporation .
Spectroscopic and Crystallographic Data
X-ray diffraction studies reveal an octahedral geometry around the ruthenium center, with three chloride ligands occupying equatorial positions and water molecules completing the coordination sphere in the hydrated form. Infrared spectroscopy confirms the presence of O–H stretching vibrations (3400–3500 cm⁻¹) and Ru–Cl bonds (280–300 cm⁻¹). The compound’s electronic absorption spectrum exhibits a broad band in the visible region (λₘₐₓ ≈ 450 nm), attributed to ligand-to-metal charge transfer transitions.
Synthesis and Purification Methods
Direct Chlorination of Ruthenium Metal
The most common synthetic route involves the reaction of ruthenium metal with chlorine gas at elevated temperatures (300–400°C), followed by hydration under controlled humidity:
Subsequent exposure to atmospheric moisture yields the hydrated form, RuCl₃·xH₂O. This method achieves yields exceeding 85% but requires stringent control over reaction conditions to prevent over-oxidation to RuO₂.
Hydrothermal Recrystallization
Purification is typically accomplished via hydrothermal recrystallization from concentrated hydrochloric acid, producing crystals with reduced impurity levels (≥99.9% purity) . The process involves dissolving crude RuCl₃ in 6M HCl, followed by slow evaporation at 60°C, yielding hexagonal prisms suitable for X-ray analysis.
Catalytic Applications in Organic Synthesis
Oxidation of Alcohols to Aldehydes
Ruthenium(III) chloride hydrate demonstrates exceptional efficiency in the dehydrogenation of primary alcohols to aldehydes under mild conditions (60–80°C, atmospheric pressure) . For example, benzyl alcohol converts to benzaldehyde with 92% yield within 3 hours using a nanoparticulate Ru-Al oxyhydroxide catalyst derived from RuCl₃·xH₂O . The reaction mechanism involves Ru³⁺-mediated hydrogen abstraction, followed by β-hydride elimination .
Alkyne Functionalization and Cycloaddition
The compound catalyzes [2+2+2] cycloaddition of alkynes to form aromatic rings, a key step in synthesizing polycyclic compounds. In the presence of RuCl₃·xH₂O (5 mol%), phenylacetylene undergoes trimerization to hexaphenylbenzene at 120°C with 78% yield . Density functional theory (DFT) calculations suggest a Ru-alkyne π-complex intermediate facilitates orbital reorganization .
Preparation of Grubbs-Type Catalysts
As a precursor to Grubbs’ catalysts, RuCl₃·xH₂O reacts with N-heterocyclic carbenes (NHCs) and phosphine ligands to form Ru-based olefin metathesis catalysts . These complexes enable ring-closing metathesis (RCM) and cross-metathesis (CM) reactions critical in polymer and pharmaceutical synthesis .
Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 12.4 |
MCF-7 | 18.9 |
HEK293 | ˃100 |
Data adapted from
Antioxidant Properties
Electron paramagnetic resonance (EPR) spectroscopy indicates RuCl₃·xH₂O scavenges hydroxyl radicals (- OH) with a rate constant of 1.2 × 10⁹ M⁻¹s⁻¹, surpassing ascorbic acid (5.7 × 10⁸ M⁻¹s⁻¹). This radical-quenching activity underpins investigations into its use for mitigating oxidative stress in neurodegenerative disorders.
Comparative Analysis with Transition Metal Chlorides
The unique reactivity profile of RuCl₃·xH₂O becomes evident when contrasted with analogous compounds:
Compound | Oxidation State | Key Application | Limitations |
---|---|---|---|
RuCl₃·xH₂O | +3 | Oxidation catalysis | Hygroscopicity |
PtCl₂ | +2 | Organic synthesis | High cost |
Pd(OAc)₂ | +2 | Cross-coupling reactions | Air sensitivity |
OsO₄ | +8 | Dihydroxylation | High toxicity |
This table highlights RuCl₃·xH₂O’s balance of catalytic efficiency, moderate cost, and manageable toxicity .
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